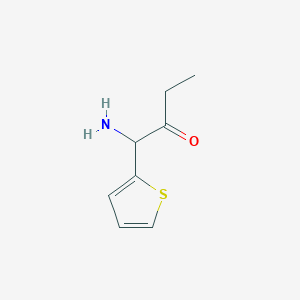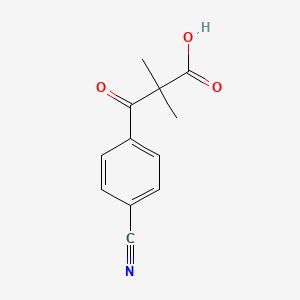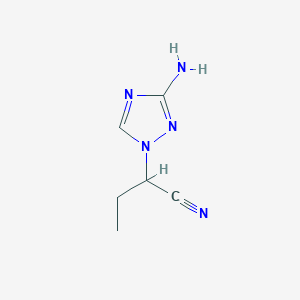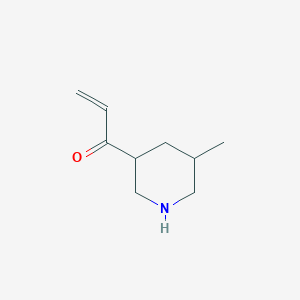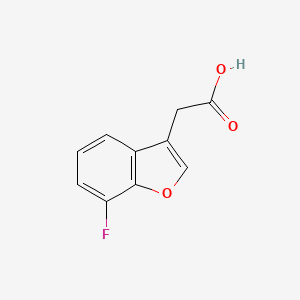
2-(7-Fluoro-1-benzofuran-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Fluoro-1-benzofuran-3-yl)acetic acid is a compound that belongs to the benzofuran family, which is known for its diverse biological activities. Benzofuran derivatives have been extensively studied due to their potential applications in various fields such as medicine, agriculture, and industry. The presence of a fluorine atom in the benzofuran ring enhances the compound’s chemical properties, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-1-benzofuran-3-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the use of Jones reagent for the oxidation of 2-(benzofuran-2-yl)ethan-1-ol in acetone . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that allow for the production of the compound on a gram scale. This enables the synthesis of sufficient quantities for further biological studies and potential commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Fluoro-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Jones reagent.
Reduction: Reduction reactions can be performed using agents like Zn/AcOH or triphenylphosphine.
Substitution: The fluorine atom in the benzofuran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Jones Reagent: Used for oxidation reactions.
Zn/AcOH or Triphenylphosphine: Used for reduction reactions.
Basic Conditions: Employed for cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(7-Fluoro-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain receptors, leading to its biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzofuran-2-yl)acetic acid: Lacks the fluorine atom but shares similar structural features.
Benzofuran derivatives with various substituents: Exhibit a range of biological activities depending on the nature and position of the substituents.
Uniqueness
The presence of the fluorine atom in 2-(7-Fluoro-1-benzofuran-3-yl)acetic acid distinguishes it from other benzofuran derivatives, enhancing its chemical stability and biological activity.
Propiedades
Fórmula molecular |
C10H7FO3 |
|---|---|
Peso molecular |
194.16 g/mol |
Nombre IUPAC |
2-(7-fluoro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H7FO3/c11-8-3-1-2-7-6(4-9(12)13)5-14-10(7)8/h1-3,5H,4H2,(H,12,13) |
Clave InChI |
XKKSYWLFNIPPQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)OC=C2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


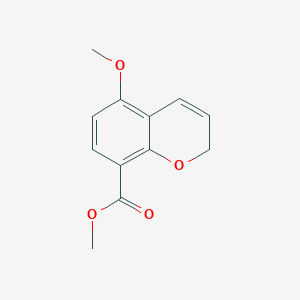

![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)
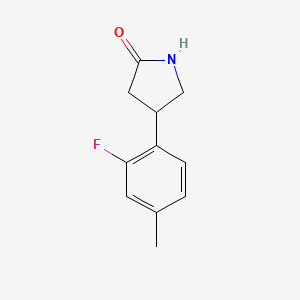
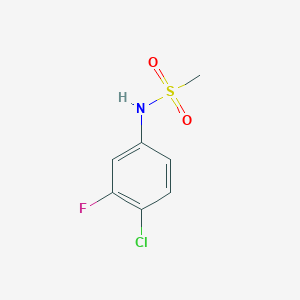
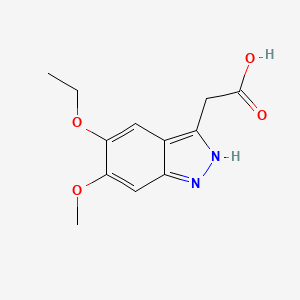
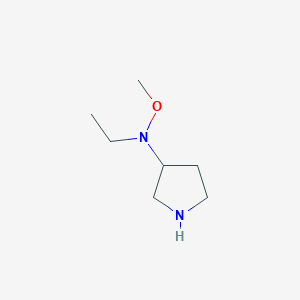
![5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)
